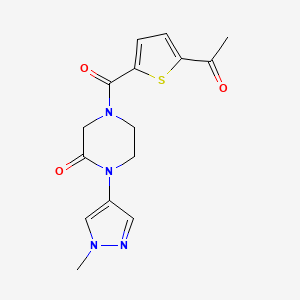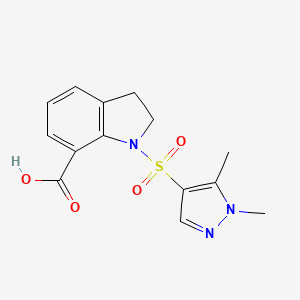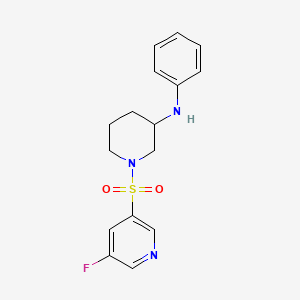![molecular formula C19H20N2O3 B6972902 3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide](/img/structure/B6972902.png)
3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylpyridine-2-carboxamide is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between an indene and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction. For instance, starting with an indene derivative and an oxane precursor, the reaction can be catalyzed by acids or bases under controlled temperatures to form the spiro compound. Specific reagents such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) have been used to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining high purity and yield. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction parameters. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium at room temperature.
Reduction: LiAlH₄ in anhydrous ether under reflux.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Scientific Research Applications
3-hydroxy-N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylpyridine-2-carboxamide has been studied for its diverse applications in various fields:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which 3-hydroxy-N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylpyridine-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. It may also interact with specific enzymes and receptors involved in oxidative stress pathways, modulating their activity to exert protective effects .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Known for their diverse biological activities, including anticancer and antiviral properties.
Spiropyrans: Notable for their photochromic properties and applications in smart materials.
Spirocyclic Nucleosides: Studied for their antiviral activities and potential therapeutic applications.
Uniqueness
3-hydroxy-N-spiro[1,3-dihydroindene-2,4’-oxane]-1-ylpyridine-2-carboxamide stands out due to its specific structural features that confer unique antioxidant properties. Its spiro linkage provides a rigid yet flexible framework, making it an attractive candidate for drug development and material science applications.
Properties
IUPAC Name |
3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-15-6-3-9-20-16(15)18(23)21-17-14-5-2-1-4-13(14)12-19(17)7-10-24-11-8-19/h1-6,9,17,22H,7-8,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGWLQKBWMBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=CC=CC=C3C2NC(=O)C4=C(C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-3-[4-[(3-methylfuran-2-yl)methylamino]piperidin-1-yl]pyrazin-2-one](/img/structure/B6972819.png)
![7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972824.png)
![[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]-[6-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B6972833.png)
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6972836.png)

![N-[(1,5-dimethylbenzimidazol-2-yl)methyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972855.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-3-methylpyridazine-4-carboxamide](/img/structure/B6972870.png)
![3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972878.png)

![2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid](/img/structure/B6972909.png)
![N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide](/img/structure/B6972920.png)
![7-[2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carbonyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972925.png)


